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molecular formula C11H14Cl2O2 B8320783 4-Chloro-1-(4-chloro-3-methylphenoxy)-2-butanol

4-Chloro-1-(4-chloro-3-methylphenoxy)-2-butanol

Cat. No. B8320783
M. Wt: 249.13 g/mol
InChI Key: GPOWEBKTSUZCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04609735

Procedure details

To a mixture of 286 g. (2 moles) of 3-methyl-4-chlorophenol, 700 ml. of tertiary butanol, 700 ml. of water and 3.0 moles of 1,4-dichloro-2-butanol, sodium hydroxide (2.9 moles, 230 g. in 700 ml. water) was added with stirring at 40° C. to maintain a pH of 9.5-10.0 as the reaction progressed. The addition was 10 hr.; the reaction was stirred at 40° C. for 48 hr. The resulting reaction mixture was extracted with chloroform sodium hydroxide at 25° C. The chloroform extract was washed with sodium sulfate. The dried chloroform solution was concentrated and the residue was distilled under reduced pressure to give 110.9 g. of the product which distilled at 135°-143° C./0.007 mm. and melted at 87°-89° C. after recrystallization with isopropanol and pet. ether (30.60°).
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].C(O)(C)(C)C.Cl[CH2:16][CH:17]([OH:21])[CH2:18][CH2:19][Cl:20].[OH-].[Na+]>O>[Cl:20][CH2:19][CH2:18][CH:17]([OH:21])[CH2:16][O:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([CH3:1])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
CC=1C=C(C=CC1Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
3 mol
Type
reactant
Smiles
ClCC(CCCl)O
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 286 g
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of 9.5-10.0 as the reaction
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at 40° C. for 48 hr
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform sodium hydroxide at 25° C
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried chloroform solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 110.9 g
DISTILLATION
Type
DISTILLATION
Details
of the product which distilled at 135°-143° C./0.007 mm
CUSTOM
Type
CUSTOM
Details
and melted at 87°-89° C. after recrystallization with isopropanol and pet. ether (30.60°)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
ClCCC(COC1=CC(=C(C=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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